Mercury bis(trifluoroacetate)
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Overview
Description
Mercury bis(trifluoroacetate), also known as bis(trifluoroacetoxy)mercury or mercuric trifluoroacetate, is a chemical compound with the formula Hg(CF3COO)2. It is a crystalline solid that is used as a reagent in organic synthesis, particularly in oxymercuration reactions. The compound is known for its high reactivity and selectivity, making it a valuable tool in various chemical processes.
Mechanism of Action
Target of Action
The primary targets of Mercury bis(trifluoroacetate) are aromatic compounds and methylthio-substituted divinyl ketones . These targets play a crucial role in various chemical reactions, serving as the foundation for the formation of complex structures.
Mode of Action
Mercury bis(trifluoroacetate) interacts with its targets through a process known as mercuriation . In this process, a rapidly formed π-complex intermediate is revealed . The thermodynamic parameters of its formation have been computed .
Biochemical Pathways
The mercuriation process affects the biochemical pathways of the target compounds. It promotes the selective cyclization of methylthio-substituted divinyl ketones to 5-fluorocyclopentenone derivatives . This transformation is part of a broader pathway that leads to the synthesis of complex organic compounds.
Result of Action
The result of Mercury bis(trifluoroacetate)'s action is the transformation of target compounds into new structures. For example, it promotes the selective cyclization of methylthio-substituted divinyl ketones to 5-fluorocyclopentenone derivatives . This transformation is crucial for the synthesis of complex organic compounds.
Action Environment
The action of Mercury bis(trifluoroacetate) can be influenced by various environmental factors. For instance, the presence of added salts was investigated, and the mechanism of the reaction was discussed in detail in light of these results
Preparation Methods
Mercury bis(trifluoroacetate) can be synthesized through the reaction of mercury(II) oxide with trifluoroacetic acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product. The general reaction is as follows:
HgO+2CF3COOH→Hg(CF3COO)2+H2O
In industrial settings, the production of mercury bis(trifluoroacetate) involves similar methods but on a larger scale. The reaction conditions, such as temperature and concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Mercury bis(trifluoroacetate) undergoes various types of chemical reactions, including:
Oxymercuration: This reaction involves the addition of mercury to an alkene in the presence of water, leading to the formation of an alcohol. The reaction is highly selective and provides high yields of the desired product.
Substitution: Mercury bis(trifluoroacetate) can participate in substitution reactions where the trifluoroacetate groups are replaced by other ligands. Common reagents used in these reactions include halides and other nucleophiles.
Scientific Research Applications
Mercury bis(trifluoroacetate) has several applications in scientific research:
Chemistry: It is widely used as a reagent in organic synthesis, particularly in oxymercuration reactions, which are important for the formation of alcohols from alkenes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research involving mercury bis(trifluoroacetate) includes its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
Comparison with Similar Compounds
Mercury bis(trifluoroacetate) can be compared with other mercury-based compounds such as:
Mercury(II) acetate: Similar to mercury bis(trifluoroacetate), but with acetate groups instead of trifluoroacetate. It is less reactive and selective in oxymercuration reactions.
Mercury(II) chloride: Used in various chemical reactions but lacks the high selectivity and reactivity of mercury bis(trifluoroacetate).
Bis(trifluoromethyl)mercury: Another mercury compound that serves as a source of difluorocarbene, but with different reactivity and applications.
Mercury bis(trifluoroacetate) is unique due to its high reactivity, selectivity, and the strong electron-withdrawing effect of the trifluoroacetate groups, making it a valuable reagent in organic synthesis and other scientific research applications.
Properties
CAS No. |
13257-51-7 |
---|---|
Molecular Formula |
C2HF3HgO2 |
Molecular Weight |
314.62 g/mol |
IUPAC Name |
mercury;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI Key |
CPJNAQDRGJNWFC-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Hg+2] |
Canonical SMILES |
C(=O)(C(F)(F)F)O.[Hg] |
Key on ui other cas no. |
13257-51-7 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Mercury bis(trifluoroacetate) in the reductive decyanation of α-aminonitriles?
A1: While the provided abstracts don't explicitly detail the mechanism, [, ] indicate that Mercury bis(trifluoroacetate) is used in conjunction with Sodium cyanoborohydride to achieve the reductive decyanation of α-aminonitriles. This suggests that Mercury bis(trifluoroacetate) likely acts as a Lewis acid catalyst, activating the nitrile group for subsequent reduction by Sodium cyanoborohydride. This methodology enables the indirect monoalkylation of primary and secondary amines. [, ]
Q2: Are there any structural studies on Mercury bis(trifluoroacetate) or its complexes?
A2: Yes. One of the provided research articles discusses the crystal structure of a complex containing Mercury bis(trifluoroacetate). [] The study reports the structure of μ‐[2,4,6‐tri(2‐pyridyl)‐1,3,5‐triazine]‐bis[bis(trifluoroacetato)mercury(II)], providing insights into the coordination chemistry of Mercury bis(trifluoroacetate). This type of structural information can be valuable for understanding the reactivity and potential applications of this compound. []
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